molecular formula C8H11FO3S B2583805 (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride CAS No. 2309433-17-6

(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

Cat. No.: B2583805
CAS No.: 2309433-17-6
M. Wt: 206.23
InChI Key: BBIQMHSUCCLZFZ-UOLFYFMNSA-N
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Description

(1R,2R,4S,5R,6R)-3-Oxatricyclo[32202,4]nonane-6-sulfonyl fluoride is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tricyclic core, followed by the introduction of the sulfonyl fluoride group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamides or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride include other tricyclic sulfonyl fluorides and related derivatives. Examples include:

Uniqueness

What sets (1R,2R,4S,5R,6R)-3-Oxatricyclo[32202,4]nonane-6-sulfonyl fluoride apart from similar compounds is its specific stereochemistry and the presence of the sulfonyl fluoride group

Properties

IUPAC Name

(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3S/c9-13(10,11)6-3-4-1-2-5(6)8-7(4)12-8/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQMHSUCCLZFZ-UOLFYFMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3C2O3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1[C@@H]3[C@H]2O3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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